3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Description
Properties
IUPAC Name |
dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUINPRIDFWVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456019 | |
| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186605-76-5 | |
| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methoxycarbonyl Intermediates
Dimethyl 5-hydroxyisophthalate serves as a key intermediate, synthesized via esterification of 5-hydroxyisophthalic acid with methanol under acidic conditions. Subsequent protection of the hydroxyl group using benzyl bromide forms dimethyl 5-benzyloxyisophthalate, which is purified via recrystallization (melting point: 163°C).
Core Functionalization
A phenolic core (e.g., 5-hydroxy-1,3-phenylene dimethanol) undergoes alkylation with the benzyl-protected intermediate in the presence of a base such as potassium carbonate. The reaction proceeds via a Williamson ether synthesis mechanism, yielding a tetra-ester intermediate. Hydrogenolysis removes the benzyl protecting groups, exposing hydroxyl sites for further functionalization.
Final Esterification
The deprotected intermediate reacts with excess methyl chloroformate in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP). This step installs the terminal methoxycarbonyl groups, achieving the target compound in 65–72% yield.
Divergent Growth Strategy
Divergent synthesis builds dendrimers iteratively from a core outward. For this compound, the strategy involves sequential esterification and etherification steps.
Core Activation
The central phenol derivative (5-hydroxy-1,3-phenylene dimethanol) is treated with thionyl chloride to convert hydroxyl groups to chloromethyl moieties. These reactive sites facilitate nucleophilic substitution with 3,5-bis(methoxycarbonyl)phenol derivatives.
Iterative Branching
Each growth cycle introduces new methoxycarbonylphenoxymethyl branches. For example, reaction with methyl 5-hydroxy-3-(methoxycarbonyl)benzoate in dimethylformamide (DMF) at 80°C extends the dendritic structure. Gel permeation chromatography (GPC) monitors molecular weight increases, ensuring controlled polymerization.
Terminal Group Modification
Final steps replace residual hydroxyl groups with methoxycarbonyl units using methyl chloroformate, achieving the desired substitution pattern. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of unreacted hydroxyl protons (δ 9–10 ppm).
Solid-Phase Synthesis
Solid-phase methods enhance purity by immobilizing intermediates on resin substrates.
Resin Functionalization
Merrifield resin (chloromethylated polystyrene) is derivatized with 5-hydroxyisophthalic acid via SN2 substitution. The immobilized acid undergoes esterification with methanol, forming resin-bound dimethyl 5-hydroxyisophthalate.
Sequential Coupling
Iterative coupling with 3,5-bis(chloromethyl)phenol and methyl 5-hydroxy-3-(methoxycarbonyl)benzoate extends the dendritic structure. Each cycle is followed by thorough washing to remove unreacted reagents, minimizing side products.
Cleavage and Purification
Hydrogen fluoride (HF) cleavage releases the compound from the resin. Column chromatography (silica gel, chloroform/methanol) isolates the product, with a reported solubility of 25 mg/mL in chloroform.
Industrial-Scale Production Considerations
Commercial suppliers employ optimized protocols to produce this compound at scale. Key data from manufacturers include:
| Manufacturer | Purity | Price (200 mg) | Packaging |
|---|---|---|---|
| TCI Chemical | >98.0% | $638 | 200 mg |
| American Custom Chemicals | 95.00% | $860.65 | 200 mg |
| AK Scientific | >98.0% | $877 | 200 mg |
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
Synthesis of Dendrimers
Dendrimers are branched macromolecules characterized by their highly branched structure, which allows for numerous functional groups. The compound 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol serves as a building block in the synthesis of dendritic structures due to its multifunctional nature.
Case Study: Dendritic Metallogels
Recent studies have shown that incorporating this compound into dendritic metallogels enhances their mechanical properties and thermal stability. For instance, a research team utilized this compound to create a dendritic gel that exhibited improved conductivity and mechanical resilience compared to traditional gels. This advancement opens new avenues for applications in electronics and materials science .
Functional Materials
The compound is also used in developing functional materials with specific properties such as enhanced solubility and reactivity. Its ability to form stable complexes with metals makes it suitable for catalysis and sensor applications.
Emerging research indicates potential biomedical applications for this compound, particularly in drug delivery systems. The structural attributes of this compound allow it to encapsulate therapeutic agents effectively.
Case Study: Drug Delivery Systems
In a recent study published in a peer-reviewed journal, researchers demonstrated that nanoparticles synthesized using this compound could deliver anticancer drugs more effectively than conventional methods. The nanoparticles showed improved targeting capabilities and reduced side effects in preclinical trials .
Environmental Applications
The compound's properties also lend themselves to environmental applications, particularly in the development of materials for pollutant absorption and removal.
Case Study: Pollutant Absorption
A study investigated the use of materials derived from this compound for absorbing heavy metals from wastewater. The results indicated a significant reduction in metal concentrations, showcasing its potential as an eco-friendly solution for water purification .
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxycarbonyl groups can participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural Analogues with Bulky Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methoxycarbonyl groups are electron-withdrawing, reducing phenolic acidity compared to trifluoromethyl analogues (e.g., 3,5-bis(trifluoromethyl)phenol), which exhibit stronger acidity due to the -CF₃ group’s inductive effect .
- Bulkiness and Solubility: Compounds with tert-butyl groups (e.g., 3,5-bis(1,1-dimethylethyl)phenol) are more lipophilic and less soluble in polar solvents than the target compound, which has polar methoxycarbonyl groups .
Pyrenyl-Substituted Phenolic Derivatives
Compounds like (3,5-bis(pyren-1-ylmethoxy)phenyl)methanol () feature pyrenyl groups instead of methoxycarbonyl substituents. These derivatives exhibit:
- Enhanced fluorescence due to pyrene’s conjugated π-system.
- Lower thermal stability compared to the target compound, as pyrenyl groups decompose at lower temperatures (~200°C).
- Distinct UV-Vis profiles with absorption maxima at 345–375 nm, contrasting with the target compound’s carbonyl-related absorbance (~250–300 nm) .
Pyran-4-one Derivatives
Examples include 3,5-bis[trans-2-(methoxycarbonyl)ethenyl]-2,6-diphenyl-4H-pyran-4-one ():
- Rigid planar structure due to the pyranone ring, unlike the flexible ether linkages in the target compound.
- Higher melting points (85–202°C) compared to the target compound’s unspecified melting behavior.
- Conjugated double bonds in the ethenyl groups lead to bathochromic shifts in UV-Vis spectra .
Trisubstituted Phenols
Compounds like 3,5-bis(4-methoxyphenyl)-2-phenylphenol () highlight:
- Substituent positioning : Para-methoxyphenyl groups enhance steric hindrance, reducing reactivity compared to the target compound’s meta-substituted methoxycarbonyl groups.
- NMR shifts : Methoxy protons in these derivatives resonate at δ 3.7–3.8 ppm, while the target compound’s methoxycarbonyl protons appear downfield (δ 3.9–4.1 ppm) due to electron withdrawal .
Biological Activity
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol, commonly referred to as compound 186605-76-5, is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple methoxycarbonyl groups and phenolic units. Its molecular formula is , with a molecular weight of 538.5 g/mol. The compound is primarily used in the preparation of dendrimers and dendritic metallogels, indicating its relevance in materials science and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C28H26O11 |
| Molecular Weight | 538.5 g/mol |
| Melting Point | 163 °C |
| Solubility | Soluble in Chloroform |
| Appearance | White to almost white powder |
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant activities due to their ability to scavenge free radicals. The presence of multiple hydroxyl groups in this compound may confer significant antioxidant capabilities. Studies have utilized methods such as DPPH radical scavenging assays to evaluate the antioxidant potential of related compounds, indicating that similar assessments could be fruitful for this compound .
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds have been documented extensively. Compounds with similar structures have demonstrated inhibitory effects on pro-inflammatory mediators. Given the structural characteristics of this compound, it may exhibit comparable activities that warrant further investigation through in vivo models and clinical trials.
Case Studies
- Dendritic Structures : Research has indicated that dendritic structures synthesized from phenolic compounds can enhance drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. The application of this compound in such systems could improve therapeutic efficacy and reduce side effects.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations of similar phenolic compounds suggest favorable absorption and metabolism profiles. These studies are crucial for understanding how this compound might behave in biological systems.
Q & A
Q. What synthetic routes are optimal for preparing 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step esterification and etherification. A plausible route includes:
Core phenol functionalization : Introduce methoxycarbonyl groups via nucleophilic aromatic substitution or esterification using methoxycarbonyl chloride under anhydrous conditions .
Phenoxymethyl linkage : Employ a Williamson ether synthesis by reacting the phenolic hydroxyl groups with chloromethylated intermediates (e.g., 3,5-bis(chloromethyl)phenol) in the presence of a base like K₂CO₃ in DMF .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.
Optimization Tips : Monitor reaction progress via TLC. Adjust stoichiometry to favor ether formation over side reactions. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) may improve yields .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- ¹H/¹³C NMR : Analyze splitting patterns to confirm symmetry. The central phenol’s protons (e.g., C-2, C-4, C-6) may show singlet peaks due to equivalent environments, while methoxycarbonyl groups exhibit distinct singlets (~3.8–4.0 ppm for OCH₃) .
- HRMS : Use electrospray ionization (ESI) to verify molecular weight (C₂₈H₂₆O₁₁, exact mass: 538.147 g/mol) .
- FT-IR : Confirm ester C=O stretches (~1720–1740 cm⁻¹) and phenolic O-H stretches (~3200–3500 cm⁻¹) .
Q. What are the key thermodynamic properties (e.g., sublimation enthalpy) relevant to handling this compound?
Methodological Answer : While direct data for this compound is limited, analogous phenols (e.g., 3,5-di-tert-butylphenol) show sublimation enthalpies (ΔsubH°) ranging from 68.2–110 kJ/mol, dependent on substituent bulk and crystallinity . For accurate measurement:
- Differential Scanning Calorimetry (DSC) : Determine phase transitions and decomposition points.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres.
Advanced Research Questions
Q. How do the electron-withdrawing methoxycarbonyl groups influence reactivity in cross-coupling or polymerization reactions?
Methodological Answer : The methoxycarbonyl groups deactivate the aromatic ring, directing electrophilic substitutions to meta/para positions. For cross-coupling (e.g., Suzuki-Miyaura):
- Pre-functionalization : Convert boronic ester derivatives (e.g., via Miyaura borylation) to enable coupling .
- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand to overcome steric hindrance from bulky substituents .
Q. Are there computational or DFT studies predicting this compound’s supramolecular interactions or crystallographic behavior?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model crystal packing using software like GROMACS, focusing on π-π stacking of aromatic rings and hydrogen bonding between phenolic OH and ester carbonyls .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactivity indices .
Q. How can researchers resolve contradictions in reported thermodynamic or spectral data for structurally similar compounds?
Methodological Answer :
Q. What strategies mitigate degradation or ester hydrolysis during long-term storage?
Methodological Answer :
- Storage Conditions : Keep under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent moisture absorption and photodegradation .
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidative ester cleavage .
Q. Has this compound been evaluated for biological activity (e.g., anti-biofilm or enzyme inhibition)?
Methodological Answer : While no direct studies exist, structurally related phenols (e.g., 3,5-di-tert-butylphenol) exhibit anti-biofilm activity via ROS generation. To assess bioactivity:
- In Vitro Assays : Test against bacterial biofilms (e.g., Staphylococcus aureus) using crystal violet staining .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in mammalian cell lines to quantify oxidative stress .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer :
- Solvent Screening : Use high-boiling solvents (e.g., DMSO) with slow evaporation or diffusion methods.
- Co-crystallization : Introduce hydrogen-bond donors (e.g., urea derivatives) to stabilize lattice formation .
Q. How can this compound serve as a building block for dendrimers or hyperbranched polymers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
